molecular formula C11H14O2 B13523959 1-Ethoxy-2-methoxy-3-vinylbenzene

1-Ethoxy-2-methoxy-3-vinylbenzene

Katalognummer: B13523959
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: IWHXHUIREGNCMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-methoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with ethoxy, methoxy, and vinyl groups

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-2-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.

Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

1-Ethoxy-2-methoxy-3-vinylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields 1-ethoxy-2-methoxy-3-bromobenzene .

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-methoxy-3-vinylbenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The ethoxy and methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2-methoxy-3-vinylbenzene can be compared with other similar compounds such as:

    1-Methoxy-2-vinylbenzene: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in electrophilic substitution reactions.

    1-Ethoxy-2-methoxybenzene: Lacks the vinyl group, which limits its ability to participate in addition reactions.

    1-Ethoxy-3-vinylbenzene: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.

The presence of both ethoxy and methoxy groups in this compound makes it unique in terms of its electron-donating capabilities and reactivity towards electrophiles .

Eigenschaften

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

1-ethenyl-3-ethoxy-2-methoxybenzene

InChI

InChI=1S/C11H14O2/c1-4-9-7-6-8-10(13-5-2)11(9)12-3/h4,6-8H,1,5H2,2-3H3

InChI-Schlüssel

IWHXHUIREGNCMK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1OC)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.